molecular formula C8H18ClNO B1486137 N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride CAS No. 2205384-63-8

N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride

Cat. No.: B1486137
CAS No.: 2205384-63-8
M. Wt: 179.69 g/mol
InChI Key: ZUQRFXAMDKEXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride is a nitrogen heterocyclic compound of significant interest in advanced neuroscience and pharmaceutical research. Structurally, it features a tetrahydrofuran ring linked to an ethylamine chain, a motif found in various biologically active molecules. This scaffold is recognized for its potential to interact with key neurological targets . Research into structurally related tetrahydrofuranyl compounds has revealed potent and selective agonism at the M1 muscarinic receptor, one of the most potent known, suggesting potential applications for this chemical class in investigating cognitive function and neurodegenerative conditions . Furthermore, analogous compounds have demonstrated a high affinity for site 2 of the voltage-gated sodium channels (Naᵥ), a mechanism shared with several antiepileptic drugs, positioning such molecules as valuable tools for exploring novel therapeutic pathways for neurological disorders . The tetrahydrofuran ring is also a key component in compounds studied as modulators of the TRPM8 receptor (the "cold and menthol" receptor), indicating its utility in sensory biology and the development of physiological cooling agents . As a small molecule featuring a nitrogen heterocycle, this compound is part of a class that constitutes over 60% of unique, small-molecule drugs, underscoring its fundamental importance in medicinal chemistry and drug discovery campaigns . This product is strictly For Research Use Only and is intended for laboratory investigations, not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-2-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-9-5-3-8-4-6-10-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQRFXAMDKEXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride, a compound derived from the Mannich reaction, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article provides a detailed overview of its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its pharmacological properties. The compound can be represented structurally as follows:

C9H13ClN(Molecular Weight 175 66 g mol)\text{C}_9\text{H}_{13}\text{Cl}\text{N}\quad (\text{Molecular Weight 175 66 g mol})

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can exhibit:

  • Anticancer Activity : Compounds derived from Mannich bases have shown potential as anticancer agents by inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
  • Antimicrobial Properties : Several derivatives have demonstrated antibacterial and antifungal activities, which may be linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; activates caspases
AntibacterialInhibits growth of various bacterial strains
AntifungalEffective against common fungal pathogens
Neurotransmitter ModulationPotential interaction with serotonin and dopamine receptors

Case Studies

  • Anticancer Studies : A study evaluating Mannich bases showed that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Efficacy : A comparative analysis revealed that compounds with a tetrahydrofuran moiety had enhanced antibacterial properties against Gram-positive bacteria, demonstrating inhibition zones comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by substituents on the furan ring and the ethyl amine side chain. Key observations include:

  • Substituent Effects : The introduction of electron-withdrawing groups on the furan ring enhances biological activity by increasing electron density at reactive sites.
  • Chain Length Variations : Modifications in the length of the ethyl chain also affect binding affinity to target receptors, suggesting a need for optimization during drug design processes .

Scientific Research Applications

Agricultural Applications

Insecticides:
One of the primary applications of N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride is as an intermediate in the synthesis of insecticides. Research has demonstrated that derivatives of tetrahydro-3-furanyl methylamine exhibit significant insecticidal activity. These compounds can be engineered to enhance their efficacy against a broad spectrum of pests while maintaining low toxicity levels for non-target organisms .

Table 1: Insecticidal Activity of Tetrahydro-3-furanyl Derivatives

Compound NameInsecticidal ActivityToxicity Level
Tetrahydro-3-furanyl methylamineHighLow
This compoundModerateLow
Other derivatives (various formulations)VariableVariable

Table 2: Synthesis Pathways

Synthesis MethodDescription
HalogenationReacting tetrahydrofuranyl derivatives with halogens to introduce functional groups.
Gabriel SynthesisUtilizing potassium phthalimide to synthesize amines from halogenated precursors.
Delepine ReactionEmploying hexamethylenetetramine for amine formation from carbonyl compounds.

Regulatory Considerations

As with many chemical compounds, regulatory scrutiny is essential, particularly for those with potential insecticidal or pharmaceutical applications. The Environmental Protection Agency (EPA) monitors new chemical substances under the Toxic Substances Control Act (TSCA), ensuring safety and efficacy before they can be marketed .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Pharmacological Notes
N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine HCl C₉H₁₈ClNO·HCl* Ethyl, THF (3-position) ~215.7 (estimated) No direct data; inferred metabolic stability from THF analogs
2-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine HCl C₁₄H₂₂ClNO₂ Methoxyphenyl, THF (2-position) 271.78 Supplier data available; no clinical studies reported
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine HCl C₁₅H₂₀ClNO Phenylpropenyl, THF (2-position) 273.78 Listed as a synthetic intermediate; no toxicity data
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS·HCl Thiophene, tetramethylpiperidine 443.0 Synthetic opioid; toxicology uncharacterized

*Estimated based on analogous structures.

Key Structural Differences and Implications

Substituent Position on THF Ring: The target compound’s THF ring is substituted at the 3-position, whereas analogs like 2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine HCl have substitutions at the 2-position . This positional variance may influence metabolic stability and receptor binding.

Functional Groups :

  • The methoxyphenyl group in the analog from introduces electron-donating properties, which could alter receptor affinity compared to the simpler ethyl group in the target compound.
  • Thiophene fentanyl () replaces the THF ring with a thiophene moiety , drastically shifting its activity toward opioid receptor agonism .

Metabolic Pathways :

  • THF-containing compounds like ftorafur () undergo hepatic conversion to active metabolites (e.g., 5-fluorouracil) . By analogy, the THF group in the target compound may slow metabolism, acting as a prodrug-like depot.

Pharmacological and Toxicological Insights

  • Efficacy and Toxicity: Ftorafur (), a THF-containing fluorouracil analog, demonstrates dose-dependent gastrointestinal and neurological toxicity, with myelosuppression being rare . Thiophene fentanyl () highlights the risks of unstudied analogs: its toxicology remains uncharacterized despite structural similarity to known opioids .
  • Receptor Interactions :

    • The ethyl and THF groups in the target compound may interact with amine receptors (e.g., serotonin or adrenergic receptors), though this is speculative without binding assays.

Preparation Methods

Use of Tetrahydrofuran-3-yl Intermediates

A common approach involves preparing a tetrahydrofuran-3-yl intermediate, often protected or functionalized to control reactivity. For example, the (3S)-tetrahydro-3-furanyl moiety can be introduced via:

  • Reaction of tetrahydrofuran-3-yl (S)-toluene-4-sulfonate intermediates with ethanamine derivatives.
  • Use of tetrahydrofuran-3-yl 4-nitrobenzenesulfonate as a coupling partner in organic solvents like n-butanol to minimize formation of unwanted isomers.

This method addresses the stereochemical purity by selecting pure solid intermediates and suitable solvents, reducing the formation of R-isomers and improving yield and purity.

Coupling Reactions and Reduction Steps

  • The coupling of the tetrahydrofuran intermediate with an ethylamine moiety can be facilitated by bases such as potassium hydroxide or organic amines.
  • Reduction steps using triethylsilane in the presence of boron trifluoride etherate (BF3·OEt2) are employed to reduce intermediates to the desired amine compound.
  • Acylation or protection/deprotection steps may be used to protect hydroxyl or amine groups during synthesis and later removed to obtain the free amine hydrochloride salt.

Salt Formation

  • The final hydrochloride salt is typically formed by treating the free base amine with hydrochloric acid sources such as aqueous HCl, dry HCl gas, or organic solvent-HCl complexes (e.g., ethanolic HCl).
  • This step enhances the compound’s stability and facilitates isolation as a crystalline solid.

Solvent and Reagent Selection

  • Solvents : Hydrocarbon solvents (e.g., n-hexane, toluene), ether solvents (e.g., tetrahydrofuran, diethyl ether), and alcohols (e.g., methanol, ethanol) are chosen based on solubility and reaction compatibility.
  • Bases : Inorganic bases like potassium hydroxide and organic bases such as triethylamine are used to facilitate coupling and deprotection steps.
  • Acids : Methanesulfonic acid and hydrochloric acid are commonly used for acid-catalyzed reactions and salt formation.

Process Optimization and Purification

  • Controlling the isomeric purity is critical. Using pure intermediates and selecting solvents like n-butanol minimizes unwanted isomer formation.
  • Multiple purification steps, including crystallization and chromatographic techniques, are employed to isolate the hydrochloride salt with high purity.
  • Novel crystalline forms (e.g., Form-S) and stable amorphous forms can be obtained by adjusting crystallization conditions, solvent systems, and drying methods, improving the compound’s pharmaceutical properties.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Tetrahydrofuran intermediate synthesis (3S)-tetrahydro-3-furanyl sulfonate derivatives, organic solvents (n-butanol) Stereoselective intermediate formation Use of pure solid intermediates reduces R-isomer
Coupling with ethylamine Ethylamine, base (KOH, triethylamine), solvent (THF, methanol) Formation of amine linkage Controlled to avoid side reactions
Reduction Triethylsilane, BF3·OEt2 Reduction of intermediates to amine Mild conditions to preserve stereochemistry
Salt formation HCl (aqueous, dry gas, or in organic solvents) Conversion to hydrochloride salt Enhances stability and crystallinity
Purification Crystallization, chromatography Isolation of pure hydrochloride salt Crystalline Form-S or amorphous forms possible

Research Findings and Industrial Relevance

  • Patent literature (e.g., US Patent No. 7772191 and WO2018163194A1) provides detailed synthetic routes emphasizing the importance of solvent choice and intermediate purity to control isomer formation and yield.
  • The process improvements focus on reducing the cost and complexity of purification by minimizing by-product formation.
  • Crystalline forms with defined powder X-ray diffraction patterns have been characterized to ensure reproducibility and stability, critical for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride
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N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride

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